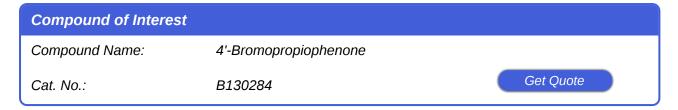


An In-depth Technical Guide to 4'-Bromopropiophenone: Properties, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromopropiophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

4'-Bromopropiophenone is a white to off-white crystalline solid at room temperature.[1] It is characterized by its molecular formula C₉H₉BrO. The presence of the polar carbonyl group and the halogenated benzene ring dictates its solubility and reactivity profile.

Physical Properties

The key physical properties of **4'-Bromopropiophenone** are summarized in the table below, compiled from various chemical suppliers and databases.



Property	Value	References
Molecular Formula	C ₉ H ₉ BrO	[1][2]
Molecular Weight	213.07 g/mol	[1][2]
Appearance	White to off-white powder or crystalline solid	[1]
Melting Point	45-48 °C	[3]
Boiling Point	138-140 °C at 14 mmHg	[2][4]
Density	~1.384 g/cm³ (estimate)	[2]
Flash Point	>110 °C (>230 °F)	[2][4]
Solubility	Slightly soluble in acetonitrile, chloroform, and methanol.[2] Generally soluble in non-polar organic solvents and exhibits low solubility in polar solvents like water.[5]	
Refractive Index	~1.572 (estimate)	[2]

Chemical Properties

- **4'-Bromopropiophenone**'s reactivity is centered around its ketone functional group and the bromo-substituted aromatic ring.
- Reactivity: The ketone moiety can undergo reactions such as α-functionalization (e.g., bromination) and condensation reactions.[6] The bromine atom on the aromatic ring is an excellent leaving group for nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents.[1]
- Stability: The compound is stable under recommended storage conditions.[7] It should be stored in a cool, dark place, sealed in a dry environment at room temperature.[2][3]



- Incompatible Materials: It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
- Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides and hydrogen bromide gas.[7]

Experimental Protocols

The most common method for synthesizing **4'-Bromopropiophenone** is through the Friedel-Crafts acylation of bromobenzene. The following protocol is adapted from standard procedures for the acylation of bromobenzene.[6][8]

Synthesis via Friedel-Crafts Acylation

This procedure describes the reaction of bromobenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

- Bromobenzene
- Propanoyl chloride (or Propionic Anhydride)
- Anhydrous Aluminum Chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- · Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH) solution (e.g., 2M)
- · Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
- Ice

Procedure:



- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cooling: Cool the suspension to 0 °C in an ice/water bath with stirring.
- Addition of Acylating Agent: Slowly add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
- Addition of Substrate: Following the addition of propanoyl chloride, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), 2M sodium hydroxide solution (1 x 50 mL), and finally with brine (1 x 50 mL).
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

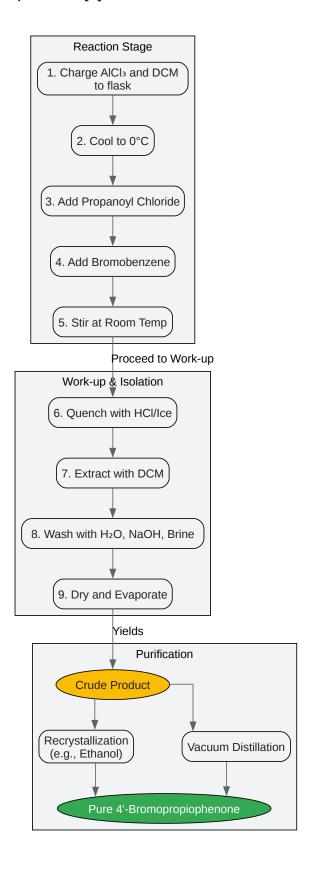
Purification

The crude product obtained is typically a solid or oil. Further purification can be achieved by the following methods:

 Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.



 Vacuum Distillation: If the product is an oil or a low-melting solid, it can be purified by distillation under reduced pressure.[4]





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Figure 1. General experimental workflow for the synthesis and purification of **4'-Bromopropiophenone**.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized **4'-Bromopropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons.[2]

- ~7.83 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the carbonyl group.
- ~7.60 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the carbonyl group (ortho to the bromine).
- ~2.97 ppm (q, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.
- ~1.22 ppm (t, 3H): A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

¹³C NMR (in CDCl₃): The carbon NMR spectrum shows distinct signals for each unique carbon atom.

- ~199 ppm: Carbonyl carbon (C=O).
- ~136 ppm: Aromatic carbon attached to the carbonyl group (quaternary).
- ~132 ppm: Aromatic C-H carbons meta to the carbonyl group.
- ~130 ppm: Aromatic C-H carbons ortho to the carbonyl group.



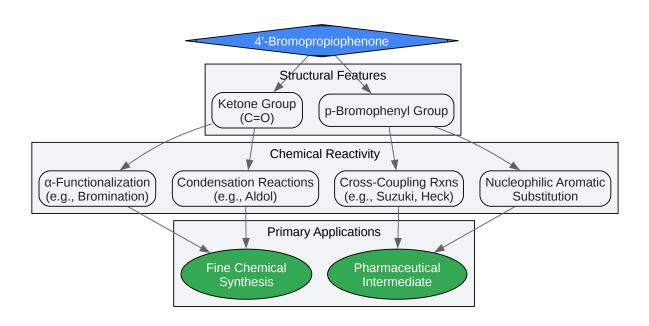
- ~128 ppm: Aromatic carbon attached to the bromine atom (quaternary).
- ~32 ppm: Methylene carbon (-CH2-).
- ~8 ppm: Methyl carbon (-CH₃-).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
- ~2980-2850 cm⁻¹: C-H stretching vibrations of the aliphatic ethyl group.
- ~1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9]
- ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
- ~1070 cm⁻¹: C-Br stretching vibration.





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Figure 2. Logical relationships of **4'-Bromopropiophenone**'s structure, reactivity, and applications.

Safety and Handling

- **4'-Bromopropiophenone** is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
- Storage: Keep container tightly closed in a dry and well-ventilated place.[2]

Conclusion



4'-Bromopropiophenone is a valuable synthetic intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The dual reactivity of its ketone and aryl bromide moieties makes it a versatile precursor for the development of new chemical entities in the pharmaceutical and materials science fields. Proper handling and purification are essential to ensure its effective use in subsequent synthetic steps. This guide provides the foundational technical information required for its safe and efficient application in a research and development setting.

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